molecular formula C21H13ClIN3O B5346560 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5346560
M. Wt: 485.7 g/mol
InChI Key: KZVAQXYVMQFVNA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

The unique chemical structure of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone makes it a promising candidate for various scientific research applications. It has been studied extensively for its potential use in cancer treatment due to its ability to inhibit certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, it has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound has potent anti-cancer activity against various cancer cell lines. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent activity against cancer cells and its potential use as a therapeutic agent. Additionally, its ability to improve cognitive function makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-chloroaniline, 2-bromo-5-iodobenzaldehyde, and 3-pyridinecarboxaldehyde in the presence of a base and a catalyst. This method has been reported in various scientific journals and has been optimized to obtain a high yield of the compound.

properties

IUPAC Name

3-(2-chlorophenyl)-6-iodo-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClIN3O/c22-17-5-1-2-6-19(17)26-20(10-7-14-4-3-11-24-13-14)25-18-9-8-15(23)12-16(18)21(26)27/h1-13H/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAQXYVMQFVNA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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